
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family This compound is characterized by the presence of a trifluorophenyl group, a methoxy group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a trifluorophenylboronic acid and a halogenated pyrrole intermediate.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-hydroxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate.
Reduction: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-methanol.
Substitution: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate derivatives with substituted halogens.
科学的研究の応用
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrole ring provides structural stability. The methoxy and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, facilitating its biological activity.
類似化合物との比較
Similar Compounds
Methyl 4-methoxy-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
Methyl 4-methoxy-5-(2,4-difluorophenyl)-1H-pyrrole-3-carboxylate: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
Methyl 4-methoxy-5-(2,6-difluorophenyl)-1H-pyrrole-3-carboxylate: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorination on chemical and biological systems.
特性
分子式 |
C13H10F3NO3 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-19-12-7(13(18)20-2)5-17-11(12)10-8(15)3-6(14)4-9(10)16/h3-5,17H,1-2H3 |
InChIキー |
QTRADCYIYOXSTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


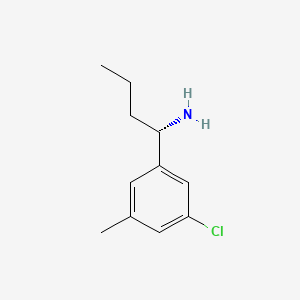
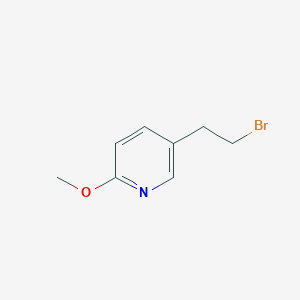

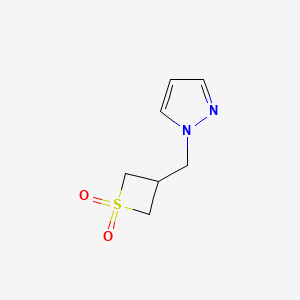
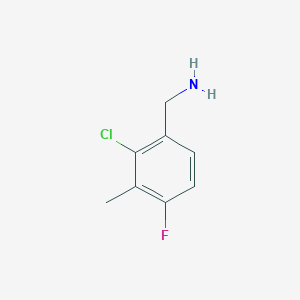
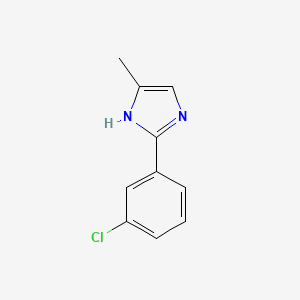
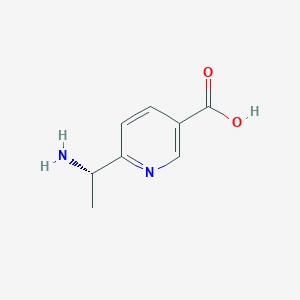

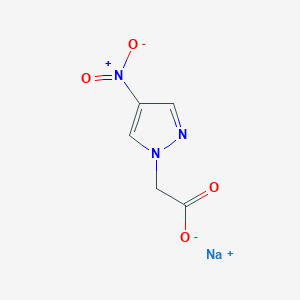
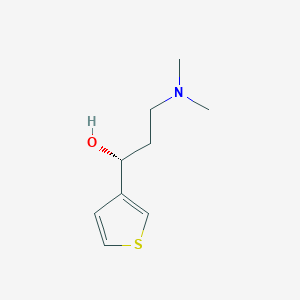
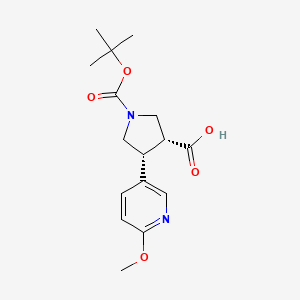
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
